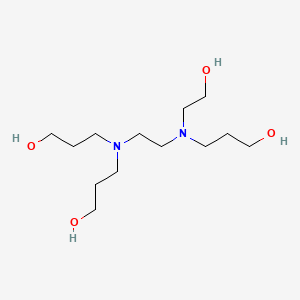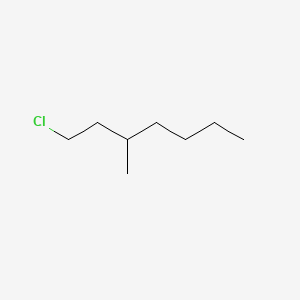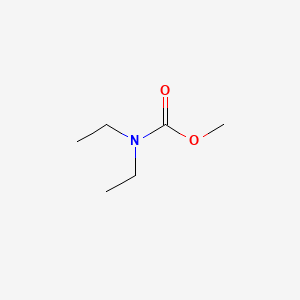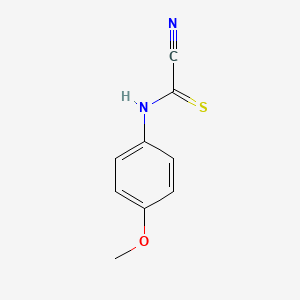
3,3'-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol is a chemical compound with the molecular formula C13H30N2O4. It is known for its complex structure, which includes multiple hydroxyl and amino groups. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol typically involves the reaction of 3-hydroxypropylamine with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes purification steps such as distillation and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol exerts its effects involves interactions with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and proteins, affecting their activity and function. These interactions can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol
- 3-((2-Hydroxyethyl)(3-hydroxypropyl)amino)propan-1-ol
- 2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethanol
Uniqueness
What sets 3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol apart from similar compounds is its specific arrangement of hydroxyl and amino groups, which confer unique reactivity and interaction properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Propiedades
Número CAS |
5417-05-0 |
|---|---|
Fórmula molecular |
C13H30N2O4 |
Peso molecular |
278.39 g/mol |
Nombre IUPAC |
3-[2-[2-hydroxyethyl(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H30N2O4/c16-10-1-4-14(5-2-11-17)7-8-15(9-13-19)6-3-12-18/h16-19H,1-13H2 |
Clave InChI |
NNZHIHXNIKLVHS-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCCO)CCN(CCCO)CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












phosphanium bromide](/img/structure/B14744685.png)


![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)
